2-Methylazetidin-3-ol hydrochloride
Overview
Description
“2-Methylazetidin-3-ol hydrochloride” is a chemical compound with the CAS Number: 1354384-23-8 . Its molecular weight is 123.58 . The IUPAC name for this compound is (2S,3R)-2-methyl-3-azetidinol hydrochloride . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H9NO.ClH/c1-3-4 (6)2-5-3;/h3-6H,2H2,1H3;1H/t3-,4+;/m0./s1 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . Its molecular weight is 123.58 . The IUPAC name for this compound is (2S,3R)-2-methyl-3-azetidinol hydrochloride .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis from D-Glucose : Compounds like (2S,3R)-2-((R)-1,2-dihydroxyethyl)azetidin-3-ol, derived from d-glucose, have been synthesized, showcasing the potential for creating complex molecules from simple sugars (Lawande et al., 2015).
- Preparation of 1-Alkyl-2-Methylazetidin-3-ones : This research demonstrates the methods to synthesize various 1-alkyl-2-methylazetidin-3-ones, expanding the chemical toolkit for creating azetidine derivatives (Salgado et al., 2003).
Application in Corrosion Inhibition
- Oil-well Tubular Steel Protection : Certain azetidine derivatives, such as 1-(benzo[d]thiazol-2-yl)-3-chloro-4-(3,5-dichlorophenyl)-4-methylazetidin-2-one, have shown potential as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solutions, demonstrating the industrial applications of these compounds (Yadav, Sharma, & Kumar, 2015).
Analytical Techniques
- Capillary Electrochromatography Optimization : Azetidine derivatives have been used in analytical chemistry, such as in the separation of antibacterial 3-[4-(methylsulfinyl) phenyl]-5S-acetamidomethyl-2-oxazolidinone and its S-oxidation products using capillary electrochromatography (Miyawa, Alasandro, & Riley, 1997).
Safety and Hazards
properties
IUPAC Name |
2-methylazetidin-3-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWXJFDIRONLQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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